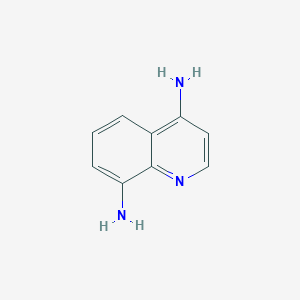

Quinoline-4,8-diamine

Description

Structure

3D Structure

Properties

CAS No. |

53867-98-4 |

|---|---|

Molecular Formula |

C9H9N3 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

quinoline-4,8-diamine |

InChI |

InChI=1S/C9H9N3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2,(H2,10,12) |

InChI Key |

VNIYSXOHLPIAID-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)N |

Origin of Product |

United States |

Mechanistic Investigations of Quinoline 4,8 Diamine Reactions

Elucidation of Reaction Mechanisms for Quinoline (B57606) Ring Formation

The synthesis of the quinoline scaffold, the core of Quinoline-4,8-diamine, can be achieved through several classic name reactions. These reactions typically involve the condensation of an aniline (B41778) derivative with a three-carbon unit, followed by cyclization and aromatization. The specific substitution pattern of the final quinoline is determined by the starting materials and reaction conditions.

Several fundamental synthetic routes provide access to the quinoline ring system. The choice of method often depends on the desired substitution pattern.

Skraup Synthesis : This is a cornerstone method for quinoline synthesis where an aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net The reaction is often vigorous. uop.edu.pk The mechanism proceeds in distinct steps:

Dehydration : Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.orguop.edu.pk

Michael Addition : The aniline performs a nucleophilic 1,4-addition (conjugate addition) to the acrolein. researchgate.netuop.edu.pk

Cyclization : The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic ring closure. iipseries.orguop.edu.pk

Dehydration and Oxidation : The cyclized product, a 1,2-dihydroquinoline, is dehydrated and then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline ring. iipseries.orguop.edu.pk

Doebner-von Miller Reaction : This reaction is a more versatile variation of the Skraup synthesis, reacting an aniline with α,β-unsaturated aldehydes or ketones. wikipedia.org The α,β-unsaturated carbonyl compound can be formed in situ from an aldol (B89426) condensation. wikipedia.org The mechanism is a subject of debate, with modern studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov A proposed sequence involves:

Conjugate Addition : The aniline adds to the α,β-unsaturated carbonyl compound. wikipedia.org

Fragmentation-Recombination : The initial adduct can fragment into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine. wikipedia.orgnih.gov

Cyclization and Aromatization : This new imine intermediate undergoes electrophilic addition and cyclization, followed by elimination and rearomatization to form the quinoline product. wikipedia.org

Combes Synthesis : This method produces 2,4-substituted quinolines from the reaction of anilines with β-diketones under acidic conditions. iipseries.orgwikipedia.org The mechanism involves:

Schiff Base Formation : The aniline condenses with one of the ketone groups of the β-diketone to form a Schiff base, which then tautomerizes to a more stable enamine. wikipedia.org

Annulation : An acid-catalyzed intramolecular cyclization (annulation) occurs, which is the rate-determining step. wikipedia.org

Dehydration : The cyclized intermediate is then dehydrated to form the final substituted quinoline. wikipedia.org

Table 1: Key Name Reactions for Quinoline Synthesis

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms unsubstituted or substituted quinolines; can be highly exothermic. researchgate.netuop.edu.pk |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | More versatile than Skraup; allows for a wider range of substitutions. wikipedia.org |

| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | Specifically yields 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

| Friedländer Synthesis | o-Aminobenzaldehyde or Ketone, Compound with α-methylene group | Condensation reaction leading to substituted quinolines. uop.edu.pkresearchgate.net |

| Pfitzinger Reaction | Isatin (B1672199), Carbonyl Compound | Used to synthesize quinoline-4-carboxylic acids. iipseries.orgnih.gov |

The mechanisms of quinoline synthesis are characterized by several key reactive intermediates. The formation of a Schiff base (an imine) is a common initial step in many of these reactions, resulting from the condensation of an amine with a carbonyl compound. wikipedia.orgeijppr.com This is typically followed by the formation of an enamine through tautomerization, which is crucial for the subsequent cyclization step. wikipedia.org

In reactions like the Combes synthesis, the initial adduct is a carbinolamine, which subsequently dehydrates to form the imine. eijppr.com Following cyclization, dihydroquinoline intermediates are formed, which must be oxidized to achieve the final aromatic quinoline system. iipseries.orguop.edu.pk

The characterization of these transient species and the associated transition states often relies on a combination of experimental and computational methods. Isotope labeling experiments, for instance, have been instrumental in elucidating the fragmentation-recombination mechanism of the Doebner-von Miller reaction. wikipedia.orgnih.gov Quantum mechanics calculations can provide detailed descriptions of the geometries of intermediates and transition states, offering insights into the reaction pathways. eijppr.com

Mechanisms of Amine Group Introduction and Modification

For the synthesis of this compound, the introduction of the two amine groups is a critical step. This is typically accomplished either by the reduction of corresponding nitro groups or through nucleophilic substitution reactions on a suitably functionalized quinoline ring.

The reduction of an aromatic nitro group is a common and effective method for installing an amino group on an aromatic ring. To synthesize this compound, a precursor such as 4,8-dinitroquinoline (B15479523) would be subjected to reduction. This transformation is a six-electron reduction that proceeds through several intermediates. nih.gov

The mechanism can occur via two main pathways depending on the reagents and conditions:

Stepwise Hydrogenation : This is the most accepted pathway, where the nitro group is sequentially reduced. The key intermediates are a nitroso compound (Ar-N=O) and a hydroxylamino derivative (Ar-NHOH). nih.govrsc.org

NO₂ → NO : The nitro group is first reduced to a nitroso group.

NO → NHOH : The nitroso group is rapidly reduced further to a hydroxylamine (B1172632). This step is often much faster than the initial reduction. nih.gov

NHOH → NH₂ : The hydroxylamine is finally reduced to the amine.

Radical Mechanism : In some cases, the reduction can proceed through single-electron transfer steps, generating a nitroanion radical as the initial intermediate. nih.gov

A variety of reducing agents can be employed for this transformation, each with its own practical considerations.

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent(s) | Conditions | Notes |

| Metals in Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Acidic aqueous solution | Classic, robust, and widely used method. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂, Raney Ni) | Hydrogen gas, catalyst, solvent | Clean reaction, high yields; sensitive to other functional groups. masterorganicchemistry.com |

| Sulfides (e.g., Na₂S, NaHS, (NH₄)₂S) | Aqueous or alcoholic solution | Known as the Zinin reduction; can be selective for one nitro group in a dinitro compound. sioc-journal.cn |

| Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | With a catalyst like Pd/C or FeCl₃ | A common transfer hydrogenation method. |

Another strategy to introduce amine groups onto the quinoline core is through nucleophilic aromatic substitution (SNAr). This is particularly effective on quinoline rings that have a good leaving group, such as a halogen (Cl, Br), at an activated position. The pyridine (B92270) part of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, especially at the C2 and C4 positions. quimicaorganica.orgarsdcollege.ac.in

The mechanism is a two-step addition-elimination process:

Nucleophilic Addition : The nucleophile (e.g., an amide anion like NH₂⁻ from sodamide, or ammonia) attacks the electron-deficient carbon bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atom, which stabilizes the intermediate. quimicaorganica.org

Elimination of Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).

A well-known example of this type of reaction is the Chichibabin reaction , where quinoline reacts with sodamide (NaNH₂) in liquid ammonia (B1221849) to form 2-aminoquinoline. uop.edu.pkarsdcollege.ac.in If the C2 position is blocked, the substitution can occur at the C4 position. cutm.ac.in To synthesize this compound, one might envision a pathway starting from a 4,8-dihaloquinoline and reacting it with an appropriate nitrogen nucleophile under conditions that favor disubstitution.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a critical consideration in the synthesis of a specifically substituted molecule like this compound.

In Quinoline Ring Formation : The final substitution pattern is dictated by the starting materials. In the Combes synthesis, for example, the regioselectivity of the cyclization is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org Similarly, in the Doebner-von Miller synthesis, the nature of the aniline and the α,β-unsaturated carbonyl compound directs the annulation. For the Friedländer synthesis, the reaction between an ortho-aminobenzaldehyde and an unsymmetrical ketone can lead to a mixture of regioisomers, although reaction conditions can be tuned to favor one over the other. researchgate.net

In Nucleophilic Substitution : As mentioned, nucleophilic substitution on the quinoline ring is highly regioselective. Attack occurs preferentially at the C2 and C4 positions of the electron-poor pyridine ring. quimicaorganica.orgarsdcollege.ac.in

In Electrophilic Substitution : In contrast, electrophilic substitution (such as nitration or sulfonation) occurs on the electron-rich benzene (B151609) ring portion of the molecule, primarily at the C5 and C8 positions. researchgate.netuop.edu.pk This regioselectivity is key for installing a precursor group, such as a nitro group, at the 8-position.

Stereoselectivity primarily becomes a factor when chiral centers are present or created during a reaction. While the core this compound molecule is achiral, stereoselectivity is relevant in related transformations:

Hydrogenation : The catalytic hydrogenation of substituted quinolines can produce chiral 1,2,3,4-tetrahydroquinolines. The use of chiral catalysts can achieve this with high enantioselectivity, where the hydrogen atoms are added to one face of the molecule preferentially. acs.org Mechanistic studies suggest this can proceed via a stepwise transfer of H⁺ and H⁻. acs.org

Annulation Reactions : Certain metal-free annulation reactions involving quinolines can proceed stereoselectively, creating new fused ring systems with specific diastereomerism. rsc.org

Povarov Reaction : The Povarov reaction, a [4+2] cycloaddition to form tetrahydroquinolines, can exhibit high stereoselectivity, often favoring the formation of a specific isomer (e.g., the exo product). researchgate.net

For this compound itself, stereochemical considerations would arise if chiral substituents were present on the ring or if it were used as a ligand in asymmetric catalysis.

Role of Catalysts and Solvent Effects on Reaction Pathways

The reaction pathways of quinoline derivatives are profoundly influenced by the choice of catalysts and solvents, which can dictate reactivity, selectivity, and reaction mechanism. While specific mechanistic studies on this compound are not extensively documented, the behavior of the quinoline scaffold and its substituted derivatives in various catalytic systems provides significant insight into its potential reactivity.

Transition metals such as rhodium (Rh), ruthenium (Ru), palladium (Pd), and copper (Cu) are frequently employed to catalyze reactions on the quinoline core. nih.govmdpi.com For instance, cationic ruthenium(II) complexes with N-monosulfonylated diamine ligands have proven highly effective for the asymmetric hydrogenation of quinolines. dicp.ac.cnpku.edu.cn The mechanism in these cases is proposed to be a stepwise H+/H- transfer process, differing from the concerted mechanism seen in ketone reductions. dicp.ac.cn The enantioselectivity is believed to arise from a CH/π interaction between the catalyst's η6-arene ligand and the fused phenyl ring of a dihydroquinoline intermediate. dicp.ac.cn For this compound, the amino groups would likely influence the electronic properties of the quinoline ring system, potentially affecting the binding and efficacy of such catalysts.

Solvents play a critical role in modulating catalyst activity and selectivity. In the Ru-catalyzed asymmetric hydrogenation of quinolines, alcoholic solvents like methanol (B129727) generally lead to excellent reactivity and enantioselectivity. pku.edu.cn Aprotic solvents such as THF, ether, and toluene (B28343) tend to reduce both reactivity and enantioselectivity. pku.edu.cn Interestingly, highly polar or coordinating solvents can lead to varied outcomes; for example, high enantioselectivity has been achieved in dichloromethane (B109758) (CH2Cl2) and ionic liquids like [bmim]PF6, albeit sometimes with lower conversion rates. pku.edu.cn The reaction can even proceed in water, demonstrating the potential for developing more environmentally benign processes. dicp.ac.cnpku.edu.cn The choice of solvent can also be crucial in other transformations, such as the Doebner hydrogen-transfer reaction for synthesizing quinoline-4-carboxylic acids, where acetonitrile (B52724) (MeCN) was found to be superior to ethanol (B145695), toluene, DMF, and DMSO. acs.org

The following table, based on data from the asymmetric hydrogenation of 2-methylquinoline, illustrates the profound impact of the solvent on reaction outcomes. pku.edu.cn

Table 1: Effect of Solvent on the Asymmetric Hydrogenation of 2-Methylquinoline Catalyzed by a Cationic Ruthenium Complex

| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methanol | >99 | 95 |

| Ethanol | >99 | 95 |

| Isopropanol | >99 | 92 |

| THF | 83 | 86 |

| Toluene | 64 | 88 |

| Acetone | >99 | 94 |

| CH₂Cl₂ | 67 | 96 |

| [bmim]PF₆ | 36 | 96 |

| Water | 15 | 90 |

This data underscores how solvent selection can be used to fine-tune a reaction, balancing conversion rates with stereoselectivity. For a substrate like this compound, the polarity and hydrogen-bonding capability of the solvent would interact with the two amine groups, influencing their protonation state and ability to coordinate with catalysts, thereby directing the reaction pathway.

Tautomeric Equilibria and Dynamic Chemical Processes Involving Diamine Groups

Tautomerism is a fundamental process involving proton transfer between two atoms within the same molecule, leading to a dynamic equilibrium between two or more structural isomers. nih.gov For this compound, the presence of two amino groups allows for the possibility of amino-imino tautomerism. Each amino group (-NH₂) can potentially tautomerize to an imino form (=NH), where a proton migrates from the nitrogen to a carbon atom in the quinoline ring.

This equilibrium can be represented as follows:

Amino-Amino Form: The most stable and conventional structure of this compound.

Amino-Imino Forms: Tautomers where either the C4-amino group or the C8-amino group exists as an imino group, with the double bond shifting within the heterocyclic or carbocyclic ring, respectively. This would create a quinonoid-type structure.

The position of this equilibrium is highly sensitive to environmental factors, particularly the solvent. nih.gov In aprotic solvents, intramolecular hydrogen bonds, if possible, might stabilize a particular tautomer. However, in polar, protic solvents, intermolecular hydrogen bonds between the diamine groups and the solvent can compete with and disrupt intramolecular interactions, shifting the equilibrium. nih.gov Studies on analogous systems like 1-benzamidoisoquinolines have shown that the equilibrium can be controlled by both substituent effects and the explicit inclusion of solvent molecules in computational models, highlighting the importance of intermolecular hydrogen bonding. nih.gov

The diamine groups in this compound also introduce dynamic chemical processes related to its basicity and potential for protonation. The two nitrogen atoms can engage in a "proton sponge"-like behavior, although they are not in the peri-positions typical of classical proton sponges like 1,8-bis(dimethylaminonaphthalene). Nevertheless, the electronic communication between the two amino groups across the quinoline scaffold can lead to a high proton affinity. The protonation of one amino group would significantly decrease the basicity of the second due to electrostatic repulsion and inductive effects transmitted through the aromatic system. This interplay governs the compound's behavior in acidic media and its ability to participate in acid-catalyzed reactions.

Furthermore, the diamine functionality allows for participation in dynamic covalent chemistry. The formation of imine bonds through reaction with aldehydes or ketones is a reversible process that forms the basis of dynamic combinatorial libraries and molecular machines. escholarship.org The equilibrium of imine formation and hydrolysis can be controlled by factors such as pH, temperature, and the presence of templating agents (e.g., metal ions), allowing for the construction of responsive chemical systems. escholarship.org

Advanced Spectroscopic Characterization of Quinoline 4,8 Diamine

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a compound like Quinoline-4,8-diamine.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, characteristic absorption bands would be expected. The primary amine (–NH₂) groups are particularly prominent, typically showing symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region. For a related diamine compound, these N-H stretching bands were observed at 3464 and 3423 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the quinoline (B57606) ring system are expected to appear around 3100-3000 cm⁻¹. mdpi.com

The spectrum would also feature bands corresponding to N-H bending (scissoring) vibrations, typically found near 1650-1580 cm⁻¹. The aromatic C=C and C=N ring stretching vibrations of the quinoline core would produce a series of complex bands in the 1620-1430 cm⁻¹ region. Finally, the C-N stretching vibrations would be observed in the 1350-1250 cm⁻¹ range. mdpi.com Out-of-plane C-H bending vibrations give rise to strong absorptions in the 900-675 cm⁻¹ region, which can help determine the substitution pattern of the aromatic rings.

Interactive Data Table: Expected FT-IR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Primary Amine |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| N-H Bend (scissoring) | 1650 - 1580 | Primary Amine |

| Aromatic C=C and C=N Stretch | 1620 - 1430 | Quinoline Ring |

| C-N Stretch | 1350 - 1250 | Aryl Amine |

| C-H Out-of-Plane Bend | 900 - 675 | Quinoline Ring |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The aromatic quinoline ring of this compound would be expected to produce strong Raman signals.

Key Raman bands for the quinoline moiety include a strong ring breathing mode and ring stretching vibrations. For quinoline itself, the most intense band, assigned to a symmetric ring stretching mode, appears around 1375 cm⁻¹. nih.gov Other characteristic peaks for quinoline derivatives include ring deformation and breathing modes observed at approximately 520 cm⁻¹ and 760 cm⁻¹, respectively. acs.org The symmetric vibrations of the carbon skeleton are typically more intense in Raman spectra, making it a powerful tool for characterizing the core structure of aromatic compounds like this compound. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for the amine protons and the aromatic protons on the quinoline ring.

The protons of the two primary amine (–NH₂) groups would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The five aromatic protons (H-2, H-3, H-5, H-6, H-7) would appear in the downfield region, typically between 6.5 and 8.5 ppm. Their exact chemical shifts and coupling patterns (splitting) would depend on their position relative to the nitrogen atom and the two amino groups. The electron-donating amino groups would cause an upfield shift (to lower ppm values) for the protons on the same ring, particularly those in ortho and para positions. For example, the protons on the benzene (B151609) ring (H-5, H-6, H-7) would be expected at higher field compared to those on the pyridine (B92270) ring (H-2, H-3). The coupling constants (J-values) between adjacent protons would provide definitive evidence of their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. This compound has nine carbon atoms in its aromatic ring system, and each is expected to produce a distinct signal in the ¹³C NMR spectrum.

The signals for these carbons would appear in the aromatic region, approximately between 100 and 150 ppm. The carbons directly bonded to the nitrogen atom (C-8a and C-2) and the amino groups (C-4 and C-8) would have their chemical shifts significantly influenced. The C-4 and C-8 carbons, bearing the electron-donating amino groups, would be shifted to higher field compared to analogous carbons in unsubstituted quinoline. Conversely, the carbons adjacent to the ring nitrogen (C-2 and C-8a) would be shifted downfield. researchgate.netchemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) Range | Rationale |

| C-2 | 145 - 155 | Adjacent to ring Nitrogen |

| C-3 | 120 - 130 | Beta to ring Nitrogen |

| C-4 | 140 - 150 | Attached to Amino group |

| C-4a | 120 - 130 | Bridgehead carbon |

| C-5 | 105 - 115 | Ortho to Amino group |

| C-6 | 125 - 135 | Meta to Amino group |

| C-7 | 110 - 120 | Para to Amino group |

| C-8 | 140 - 150 | Attached to Amino group |

| C-8a | 135 - 145 | Bridgehead, adjacent to N |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity between H-2 and H-3, as well as the sequence of H-5, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of a carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is extremely valuable for connecting different parts of the molecule. For instance, the amine protons could show correlations to the C-4 and C-8 carbons, confirming their position. HMBC would also be key in assigning the quaternary (non-protonated) carbons, such as C-4a and C-8a, by observing their long-range correlations to nearby protons.

Multinuclear NMR for Heteroatom Analysis

While ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, multinuclear NMR, particularly ¹⁵N NMR spectroscopy, offers direct insight into the chemical environment of the nitrogen atoms within this compound. researchgate.net Given the natural abundance of the ¹⁵N isotope is low (0.37%), advanced techniques such as polarization transfer (e.g., INEPT) or long acquisition times are often employed.

The ¹⁵N NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique nitrogen environments:

The Quinoline Ring Nitrogen (N1): The chemical shift of this sp²-hybridized nitrogen is characteristic of heterocyclic aromatic systems. researchgate.net Its precise resonance is influenced by the electronic effects of the amino substituents on the ring.

The C4-Amine Nitrogen (N4): This exocyclic primary amine nitrogen's chemical shift will be in a different region from the ring nitrogen, reflecting its sp³ character and local electronic environment.

The C8-Amine Nitrogen (N8): The nitrogen of the amino group at the 8-position is also an exocyclic primary amine. However, its proximity to the heterocyclic N1 atom (the peri position) can lead to intramolecular interactions, such as hydrogen bonding, which would differentiate its chemical shift from the N4 nitrogen. researchgate.net

Analysis of ¹H-¹⁵N correlation spectra (HMBC) can further confirm assignments by showing correlations between the nitrogen atoms and nearby protons. researchgate.net The study of ¹⁵N chemical shifts upon protonation can definitively identify the most basic site in the molecule. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within four or five decimal places. innovareacademics.in This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is used to confirm its molecular formula, C₉H₉N₃. msesupplies.com The technique is powerful for verifying the successful synthesis of target compounds and identifying unknowns. rsc.orgresearchgate.net

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Typical Observation |

|---|---|---|---|

| C₉H₉N₃ | [M+H]⁺ | 160.0869 | Confirms elemental composition against experimental value. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is an effective method for assessing the purity of a sample and identifying volatile impurities. For this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable to pass through the GC column without decomposition. madison-proceedings.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. researchgate.net The retention time is a characteristic property of the compound under the specific GC conditions. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and the resulting fragments are detected. The fragmentation pattern provides a structural fingerprint. For the parent quinoline molecule, characteristic ions are observed at m/z 129, 102, 123, and 51. madison-proceedings.com The fragmentation of this compound would be expected to show a molecular ion peak (M⁺) and characteristic losses related to the amino groups.

| m/z | Predicted Fragment | Interpretation |

|---|---|---|

| 159 | [C₉H₉N₃]⁺ | Molecular Ion (M⁺) |

| 143 | [M-NH₂]⁺ | Loss of an amino group |

| 142 | [M-NH₃]⁺ | Loss of ammonia (B1221849) |

| 116 | [C₈H₆N]⁺ | Loss of HCN from the [M-NH₃]⁺ fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and non-volatile compounds that are not amenable to GC-MS. uvic.camdpi.com Since this compound is a polar molecule with basic nitrogen atoms, it is readily analyzed by ESI-MS, typically in positive ion mode. The process involves dissolving the analyte in a polar, volatile solvent and spraying it into the mass spectrometer, generating gaseous ions from the solution. uvic.ca

This technique characteristically produces a prominent protonated molecular ion, [M+H]⁺. jst.go.jp Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation and gain further structural information. nih.gov For this compound, fragmentation would likely involve the sequential loss of ammonia (NH₃) from the protonated amino groups. nih.gov

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, investigates the electronic transitions within a molecule, providing information about its conjugated system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The Ultraviolet-Visible (UV-Vis) spectrum of a molecule arises from the promotion of electrons from a ground electronic state to an excited state upon absorption of light. bioglobax.com For aromatic compounds like this compound, the observed absorption bands are primarily due to π → π* transitions within the conjugated quinoline ring system. acs.org

The UV-Vis spectrum of unsubstituted quinoline shows several absorption bands related to its aromatic structure. The introduction of the two amino groups at positions 4 and 8 has a significant impact on the spectrum. As strong electron-donating groups (auxochromes), they extend the conjugated system through their lone pair of electrons, which decreases the energy gap between the π and π* orbitals. This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λₘₐₓ) compared to the parent quinoline. researchgate.net The solvent can also influence the position and intensity of these bands. mdpi.com

| Compound | Solvent | λₘₐₓ (nm) | Transition Type |

|---|---|---|---|

| Quinoline | Gas Phase | ~225, ~275, ~310 | π → π |

| Aminoquinoline | Various | Shifted to longer wavelengths (>320 nm) | π → π |

| This compound | e.g., Ethanol (B145695) | Expected >320 nm | π → π* (charge transfer character) |

Note: The λₘₐₓ values are approximate and can vary based on solvent and specific substitution patterns. The data for this compound is predicted based on the known effects of amino substituents on the quinoline chromophore. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for elucidating the precise arrangement of atoms within a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions. nih.gov

For instance, the crystal structure of trans-bis(8-aminoquinoline)aquazinc(II) tetrachlorozincate(II) has been determined using X-ray diffractometer data. tandfonline.comtandfonline.com In this complex, the 8-aminoquinoline (B160924) ligand coordinates to the zinc(II) ion. The structure was solved by direct methods and refined using full-matrix least-squares. tandfonline.com The cation and anion in this structure lie on a crystallographic dyad. tandfonline.comtandfonline.com Another relevant structure is that of an 8-azaniumylquinolinium dication with a tetrachlorozincate dianion, formed from the reaction of 8-aminoquinoline with zinc chloride and hydrochloric acid. iucr.org This structure reveals a planar 8-azaniumylquinolinium dication where the 8-aminoquinoline moiety is protonated at both the amino and the ring nitrogen atoms. iucr.org

A search for analogous brominated quinolines suggests that they can crystallize in a monoclinic system with the P2₁/c space group. The detailed crystallographic data for a related compound, N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, is presented in the table below.

| Crystal Data for a Quinoline-Diamine Derivative | |

| Empirical Formula | C₂₀H₂₁N₃ |

| Molecular Weight | 303.40 |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Unit Cell Dimensions | a = 20.354(5) Å, b = 7.534(5) Å, c = 21.801(5) Å |

| Volume | 3343(2) ų |

| Z | 8 |

This data is for N1,N1-diethyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine, a related quinoline-diamine derivative.

The solid-state structure of quinoline derivatives is significantly influenced by intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.netresearchgate.netchimia.ch In the crystal structure of the 8-azaniumylquinolinium tetrachlorozincate(II) salt, the cations and anions are interconnected by N—H⋯Cl and C—H⋯Cl hydrogen bonds, forming sheets. iucr.org These sheets are further linked by π–π stacking interactions between the pyridine and arene rings of adjacent dications. iucr.org Hirshfeld surface analysis of this compound indicated that H⋯Cl interactions are the most significant contributors to the crystal packing. iucr.org

Other Advanced Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study chemical species that have one or more unpaired electrons, such as free radicals. georgetown.edubhu.ac.intcichemicals.combyjus.com The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. byjus.com

While there is no direct evidence in the reviewed literature for the formation of radical species from this compound itself, ESR spectroscopy is a powerful tool for investigating such species if they were to be generated. For instance, unstable radicals can be studied by reacting them with a spin trapping reagent to form a more stable radical adduct that can be detected by ESR. tcichemicals.com The resulting ESR spectrum can provide information about the structure and environment of the radical. byjus.com The g-values and hyperfine splitting constants are key parameters obtained from an ESR spectrum that help in the identification of the radical species. georgetown.edu The study of hydroxyl and superoxide (B77818) radicals generated by nanomaterials, for example, has been successfully carried out using ESR spin trapping techniques. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cnr.itmdpi.com

XPS analysis of quinoline derivatives provides valuable information about the electronic environment of the constituent atoms. For example, in a study of 4-aminoquinoline (B48711) and 4-amino-7-chloroquinoline, the C 1s and N 1s core-level spectra were analyzed. cnr.it The N 1s spectra showed two distinct peaks corresponding to the pyridinic nitrogen and the amino nitrogen, with the amino nitrogen appearing at a higher binding energy. cnr.it

In another study, XPS was used to confirm the grafting of 8-aminoquinoline onto a poly(glycidyl methacrylate) polymer. mdpi.com The appearance of a new N 1s peak and changes in the C 1s spectrum confirmed the successful modification. mdpi.com Furthermore, the interaction of this functionalized polymer with Pd(II) ions was investigated, with shifts in the N 1s and O 1s peaks indicating chelation. mdpi.com Similarly, XPS has been used to characterize an 8-aminoquinoline functionalized graphene oxide nanocomposite. researchgate.net

A cadmium-containing coordination polymer used for the synthesis of N-alkylated aminoquinoline derivatives was also characterized by XPS to understand its molecular structure. bohrium.com

| XPS Data for Aminoquinoline Derivatives | Binding Energy (eV) |

| N 1s (Pyridinic) | 403.73 (in 4-aminoquinoline) |

| N 1s (Amino) | 405.54 (in 4-aminoquinoline) |

| N 1s (C=N) | 398.5 (in AQ-PGMA) |

| N 1s (–NH) | 399.3 (in AQ-PGMA) |

| N 1s (–NH₂⁺) | 400.5 (in AQ-PGMA) |

Data sourced from studies on 4-aminoquinoline and 8-aminoquinoline-grafted poly(glycidyl methacrylate) (AQ-PGMA). cnr.itmdpi.com

Cyclic voltammetry (CV) is a potent electroanalytical technique for investigating the redox properties of chemical species. researchgate.netcolab.ws Studies on 8-aminoquinoline have revealed its complex electrochemical behavior, which is strongly dependent on the pH of the solution. charge-transfer.plchemrxiv.org

The oxidation of 8-hydroxyquinoline (B1678124), a related compound, has been shown to be an irreversible two-electron process that is controlled by diffusion. researchgate.net The voltammetric behavior of 8-aminoquinoline has been investigated in detail using cyclic and pulse voltammetric techniques over a wide pH range. colab.wschemrxiv.org These studies, often complemented by spectroelectrochemical measurements and quantum chemical calculations, have helped to identify the different oxidation pathways at various pH levels. charge-transfer.pl For instance, at low pH, 8-aminoquinoline exists as two hydrogenated tautomers with similar energies. charge-transfer.pl In contrast, the reduction processes appear to follow a single pathway across the investigated pH range. charge-transfer.pl

These electrochemical studies are crucial for understanding the redox stability of drugs and other molecules based on the aminoquinoline scaffold. charge-transfer.plchemrxiv.org

Theoretical and Computational Studies of Quinoline 4,8 Diamine

Density Functional Theory (DFT) for Ground State Properties

DFT is a fundamental method in computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is a common practice to use DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), to calculate the properties of molecules. ukm.edu.myresearchgate.netscispace.com

Geometry Optimization and Molecular Conformations

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the lowest energy) is determined. scirp.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For a molecule like Quinoline-4,8-diamine, this would involve determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation. In related quinoline (B57606) derivatives, DFT calculations have been successfully used to obtain optimized geometries that show good agreement with experimental data from techniques like X-ray crystallography. researchgate.netmdpi.com

Energetic Analysis of Isomers and Tautomers

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Quinoline derivatives, particularly those with amino or hydroxyl groups, can exhibit tautomerism. beilstein-journals.orgresearchgate.net For this compound, one could hypothesize the existence of different tautomeric forms, such as the imine-enamine tautomerism.

Computational studies on related systems, like 7-hydroxy-8-(azophenyl)quinoline, have investigated the relative stability of different tautomers by calculating their ground-state energies. beilstein-journals.org The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. The energy difference between tautomers provides insight into the equilibrium constant. researchgate.net However, without specific calculations for this compound, any discussion of its tautomeric preferences remains speculative.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. scirp.orgajchem-a.com By comparing the calculated vibrational frequencies with experimental spectra, researchers can validate the accuracy of the computational model and assign specific vibrational modes to the observed spectral bands. researchgate.net Such analyses have been performed for numerous quinoline derivatives, but specific calculated and experimental vibrational data for this compound are not available in the searched literature. mdpi.com

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Theory (HOMO, LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. ajchem-a.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ajchem-a.com

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and more easily polarized. rsc.org DFT calculations are a standard method for computing HOMO and LUMO energies and the corresponding energy gap. researchgate.netresearchgate.net

Global Reactivity Indices (Electronegativity, Chemical Potential, Hardness, Softness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netmdpi.com These indices provide a quantitative basis for concepts developed from empirical observations. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): This is the electronic chemical potential and it describes the escaping tendency of electrons from a stable system. It is calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates how easily a molecule will undergo a change in its electron number.

These descriptors are routinely calculated for various classes of compounds, including quinoline derivatives, to understand and compare their reactivity. nih.govmdpi.com

While the theoretical framework for the computational analysis of this compound is well-established and has been applied to a wide array of related quinoline compounds, a specific and detailed investigation into this particular molecule is not present in the surveyed scientific literature. Consequently, the generation of precise data tables for its geometric parameters, tautomer energies, vibrational frequencies, and electronic reactivity descriptors is not possible at this time. Further experimental and computational research would be required to elucidate the specific chemical and physical properties of this compound.

Local Reactivity Descriptors (Fukui Functions, Electrostatic Potential Maps)

To understand the chemical behavior of a molecule, it is crucial to identify the specific sites most susceptible to chemical reactions. Local reactivity descriptors, derived from density functional theory (DFT), provide this insight.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. rsc.org

For this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms—the one in the quinoline ring and those in the amino groups—due to the lone pairs of electrons. These areas represent the most likely sites for protonation and interactions with electrophiles. researchgate.netresearchgate.net The aromatic rings would exhibit moderately negative potential, while the hydrogen atoms of the amino groups would show positive potential, making them potential sites for hydrogen bonding.

Fukui Functions: The Fukui function is a more quantitative descriptor of local reactivity, indicating the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.dejoaquinbarroso.com It helps in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. youtube.com

f+(r) corresponds to nucleophilic attack (the addition of an electron). The sites with the highest f+(r) values are the most likely to accept an electron.

f-(r) corresponds to electrophilic attack (the removal of an electron). The sites with the highest f-(r) values are the most favorable for donating an electron.

For this compound, one would predict that the nitrogen atoms and certain carbon atoms within the aromatic system would have significant Fukui function values, highlighting their role in chemical reactions. researchgate.netresearchgate.net Specific calculations are required to determine the exact values for each atom in the molecule.

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling is a powerful tool for investigating the feasibility and pathways of chemical reactions. psu.edupageplace.de

Reaction Enthalpies and Free Energies

Thermodynamic parameters like reaction enthalpy (ΔH) and Gibbs free energy (ΔG) determine whether a reaction is energetically favorable. A negative ΔG indicates a spontaneous reaction. These values can be calculated computationally for proposed reactions involving this compound, such as protonation, oxidation, or its participation in condensation reactions. For instance, computational studies on the basicity of related quinolino[7,8-h]quinoline derivatives have been used to calculate pKaH values, which are directly related to the Gibbs free energy of protonation. While specific data for this compound is scarce, the presence of two amino groups suggests it would have a significant proton affinity.

Activation Barriers and Transition State Computations

While thermodynamics predicts the final state of a reaction, kinetics, governed by the activation energy (Ea), determines its rate. Computational chemistry allows for the mapping of the entire reaction coordinate, including the identification of transition states and the calculation of activation barriers. nih.gov This information is critical for understanding reaction mechanisms. acs.org For any potential reaction of this compound, such as its synthesis or subsequent functionalization, transition state theory computations could elucidate the step-by-step mechanism and predict the reaction rate under different conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a robust computational method for studying the electronic excited states of molecules and predicting their response to electromagnetic radiation. nih.gov

Prediction of UV-Vis Absorption Spectra

TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. beilstein-journals.org The calculation provides information on the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which correspond to the intensity of the absorption). jksus.orgnih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aromatic quinoline system. The presence of the two electron-donating amino groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The solvent environment can also significantly influence the absorption spectrum, an effect that can be modeled computationally. beilstein-journals.orgjksus.org

While experimentally determined spectra are definitive, TD-DFT provides invaluable predictive power. A theoretical prediction for this compound would likely show several absorption bands in the UV and possibly the near-visible region.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available |

| S0 → S3 | Data not available | Data not available |

| This table represents the typical output of a TD-DFT calculation. Specific values for this compound require dedicated computational studies. |

Analysis of Electronic Transitions and Charge Transfer

The electronic properties of quinoline derivatives, including this compound, are extensively studied using computational methods to understand their behavior in various applications. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for predicting absorption spectra and analyzing the nature of electronic transitions. rsc.org These transitions, which occur when a molecule absorbs light, involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context, as the HOMO-LUMO gap is a key indicator of molecular stability and reactivity. uantwerpen.beresearchgate.net

In quinoline derivatives, the introduction of amino groups at the 4 and 8 positions significantly influences the electronic structure. These amino groups act as strong electron-donating substituents. massey.ac.nz This leads to the possibility of intramolecular charge transfer (ICT) upon photoexcitation. rsc.org In an ICT process, electron density is transferred from the electron-donating amino groups to the electron-accepting quinoline ring system. chemrxiv.org

The character of these electronic transitions can be analyzed in detail using Natural Transition Orbitals (NTOs). chemrxiv.org NTOs provide a compact representation of the electron-hole pair involved in the transition. For quinoline derivatives with electron-donating substituents, the lowest-energy bright transitions are often identified as π→π* states with significant charge-transfer character. chemrxiv.org The highest occupied natural transition orbital (HONTO) is typically localized on the amino substituent, while the lowest unoccupied natural transition orbital (LUNTO) is distributed across the aromatic quinoline core, visually confirming the shift of electron density. chemrxiv.org

Computational studies on related 8-aminoquinoline (B160924) (8-AMQ) complexes show that the HOMO and LUMO orbitals are generally spread across the quinoline moiety. nih.gov The interaction with other molecules or ions can lead to shifts in absorption peaks to longer wavelengths, indicating charge transfer, for example, from a metal to the ligand (M→LCT). nih.gov The analysis of frontier molecular orbitals (HOMO/LUMO) helps in understanding the charge transfer processes within the molecule, which is essential for evaluating its stability and potential applications in materials science. uantwerpen.be

Solvation Models in Computational Studies

To accurately model chemical systems in a liquid environment, computational studies employ solvation models that account for the effects of the solvent on the solute molecule. numberanalytics.com For molecules like this compound, implicit solvation models, also known as continuum models, are widely used due to their computational efficiency. numberanalytics.com These models treat the solvent not as individual molecules but as a continuous, homogeneous medium with specific properties, such as a dielectric constant. numberanalytics.com

Several types of implicit solvation models are available, with the most common being the Polarizable Continuum Model (PCM) and its variants, and the Conductor-like Screening Model (COSMO). numberanalytics.com The Integral-Equation-Formalism PCM (IEF-PCM) is a robust version that solves the nonhomogeneous Poisson equation for the electrostatics. acs.orgresearchgate.net

A widely applied and more recent model is the SMD (Solvation Model based on Density). researchgate.net The SMD model is considered a universal solvation model because it is parameterized for a wide range of solvents. researchgate.net It calculates the solvation free energy by combining the bulk electrostatic contribution, determined from the solute's quantum mechanical charge density, with terms that account for cavity-dispersion and solvent-structure effects (CDS). acs.org The necessary parameters for the SMD model include the solvent's dielectric constant, refractive index, surface tension, and acidity/basicity parameters. acs.org

These models are crucial for calculating various properties in solution, including reaction energies, activation barriers, and, notably, pKa values, which are intrinsically dependent on the solvent environment. mdpi.com The choice of solvation model can impact the accuracy of the results; for instance, the PCM model is often used for polar solvents, while COSMO can be suitable for non-polar environments. numberanalytics.com The SMD model aims for broader applicability and accuracy across different solvent types. numberanalytics.comresearchgate.net The use of solution-phase optimized geometries, in conjunction with these models, has been shown to yield excellent agreement with experimental measurements for properties like pKa. researchgate.net

Computational Basicity and Proton Affinity Calculations

The basicity of a molecule can be quantified by its proton affinity (PA) and gas-phase basicity (GPB). nih.gov Proton affinity is defined as the negative of the enthalpy change (ΔH) for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the Gibbs free energy change (ΔG) for the same reaction. nih.gov These values are calculated using quantum chemical methods, typically Density Functional Theory (DFT), by determining the thermodynamic properties of the neutral molecule and its protonated conjugate acid. nih.gov

For basicity in solution, the pKa value is the most common measure. engineeringtoolbox.com Computational prediction of pKa involves calculating the free energy change of the acid dissociation reaction in a solvent. mdpi.com This requires a thermodynamic cycle that connects the gas-phase deprotonation energy with the solvation free energies of the acid, its conjugate base, and the proton. researchgate.net

pKa Calculation Cycle: ΔG(aq) = ΔG(gas) + ΔGsolv(BH+) - ΔGsolv(B)

The accuracy of calculated pKa values is highly dependent on the computational level of theory and the solvation model used. mdpi.comresearchgate.net DFT methods like B3LYP, combined with a suitable basis set and a continuum solvation model like PCM or SMD, are frequently employed. researchgate.netwgtn.ac.nz The solvation free energy of the proton is a critical but challenging value to determine and is often adjusted to match experimental data for a set of reference compounds. mdpi.comresearchgate.net

The presence of two amino groups in this compound is expected to confer significant basicity. Electron-donating functionalities are known to increase the basicity of the quinoline moiety. wgtn.ac.nzacs.org Studies on the related quinolino[7,8-h]quinoline system have shown that introducing diamine substituents results in superbases with very high pKaH values in acetonitrile (B52724). massey.ac.nzwgtn.ac.nzacs.org For example, the tetraethyl-substituted diamine derivative was found to be significantly more basic than the unsubstituted parent compound, an effect attributed to the strong electron-donating nature of the amino groups which stabilizes the protonated form. massey.ac.nzwgtn.ac.nzacs.org

| Compound | Calculated Property | Value | Solvent | Computational Method | Source |

|---|---|---|---|---|---|

| N⁴,N⁴,N⁹,N⁹-tetraethylquinolino[7,8-h]quinoline-4,9-diamine | pKaH | 23.97 | Acetonitrile | Experimental (for comparison) | massey.ac.nz |

| Quinolino[7,8-h]quinoline | pKaH | 19.6 | Acetonitrile | Experimental (for comparison) | wgtn.ac.nz |

| Quinolino[7,8-h]quinoline functionalized with dimethylamino (NMe₂) groups | pKaH | Significantly greater than parent compound | Acetonitrile | DFT (B3LYP/6-31+G(d,p)) | wgtn.ac.nzacs.org |

Analysis of Research on the Coordination Chemistry of this compound Reveals a Sparsely Studied Ligand

The majority of available research in the broader field of quinoline-based ligands centers on related, but structurally distinct, molecules such as 8-aminoquinoline, 8-hydroxyquinoline (B1678124), and more complex systems like quinolino[7,8-h]quinoline. For instance, 8-aminoquinoline is well-documented as a robust bidentate N,N'-chelating agent, forming stable complexes with a variety of transition metals, and its coordination chemistry has been extensively explored. asianpubs.orgrsc.orgbendola.combendola.comrsc.orgresearchgate.netiucr.orgresearchgate.netingentaconnect.com Similarly, studies on complex quinoline-based ligands have provided insights into the formation of helical structures and coordination polymers. rsc.orgresearchgate.netiucr.orgnih.govacs.orgresearchgate.net

However, these findings for related compounds cannot be directly extrapolated to this compound without specific experimental evidence. The unique positioning of the two amino groups at the 4 and 8 positions of the quinoline ring will impart distinct steric and electronic properties that would govern its coordination behavior, including ligand conformation, the geometry of resulting metal complexes, and the potential for forming polymeric structures.

One study noted the synthesis of quinolin-8-amines using main group metal chlorides like SnCl₂ and InCl₃ as catalysts, but this work focused on the synthesis of the ligand itself rather than the coordination chemistry of the resulting amine with metal ions. rsc.org Another paper detailed the properties of quinolino[7,8-h]quinoline-4,9-diamine, a significantly different and more complex diamine structure. acs.org

Due to the lack of specific published data on the synthesis of metal complexes with this compound, its binding modes, and the structural details of any such complexes, it is not possible to construct a scientifically accurate and detailed article on its coordination chemistry as outlined. The creation of such an article would require speculative information, which would not meet the standards of scientific accuracy. Further empirical research is necessary to elucidate the coordination behavior of this compound.

Coordination Chemistry of Quinoline 4,8 Diamine

Spectroscopic and Structural Analysis of Metal-Quinoline-4,8-diamine Complexes

The coordination of metal ions to Quinoline-4,8-diamine results in significant changes in the spectroscopic and structural properties of the ligand. These changes provide valuable insights into the nature of the metal-ligand bonding and the geometry of the resulting complexes.

IR and NMR Spectroscopic Shifts upon Complexation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the coordination environment of this compound upon complexation with metal ions.

Infrared Spectroscopy: The IR spectrum of a Schiff base derived from 8-aminoquinoline (B160924) showed that upon complexation with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Pd(II), the characteristic bands of functional groups such as C=N experience a shift. bendola.com This shift to lower frequencies is indicative of the coordination of the azomethine nitrogen to the metal center. bendola.com Similarly, in copper(II) complexes with a novel quinoline (B57606) derivative ligand, a downward shift in the stretching frequency of the –C–O band provided strong evidence for the coordination between the metal ion and phenolic oxygen. nih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the changes in the electronic environment of the this compound ligand upon complexation. For instance, in zinc complexes with 8-aminoquinoline, a noticeable shift in the NMR peaks was observed. acs.org The aromatic CH proton signals and the NH₂ proton signal of the 8-aminoquinoline ligand showed distinct shifts upon coordination to the zinc center, confirming the involvement of the N-donor centers in complex formation. acs.org Specifically, the aromatic carbon signals in the ¹³C NMR spectrum also exhibited shifts, further substantiating the coordination. acs.org Similar upfield or downfield shifts of proton and carbon signals in the quinoline ring are generally observed upon metal ion complexation, indicating a change in the electron density distribution within the ligand framework. nih.govresearchgate.net For example, in some quinoline derivatives, the signals for the protons at the 5th, 7th, and 8th positions of the quinoline ring were detected at specific chemical shift regions, which can be altered upon metal binding. nih.gov

Here is a table summarizing typical spectroscopic shifts observed upon complexation of quinoline derivatives:

| Spectroscopic Technique | Functional Group/Proton | Observed Shift upon Complexation | Reference |

| IR Spectroscopy | C=N (azomethine) | Shift to lower frequencies | bendola.com |

| –C–O (phenolic) | Downward shift in stretching frequency | nih.gov | |

| ¹H NMR Spectroscopy | Aromatic CH | Upfield or downfield shifts | acs.org |

| NH₂ | Distinct shifts | acs.org | |

| ¹³C NMR Spectroscopy | Aromatic C | Upfield or downfield shifts | acs.org |

X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of metal-Quinoline-4,8-diamine complexes, including bond lengths, bond angles, and coordination geometry.

Studies on related quinoline-based complexes have revealed a variety of coordination geometries. For example, the X-ray structure of cobalt and manganese complexes with 2-(2'-quinolyl)benzimidazole showed a trigonal bipyramidal coordination environment around the metal(II) ion. scispace.com In another instance, the single-crystal X-ray analysis of a Cu(II) complex with an NNO-donor Schiff base ligand revealed the co-crystallization of both mononuclear and dinuclear species in the solid state. researchgate.net The crystal structures of two 8-aminoquinoline-based zinc complexes showed that they crystallize in monoclinic and triclinic space groups, respectively, with the crystal packing featuring N−H···N hydrogen bonds and weak C−H···N interactions. researchgate.net

Powder X-ray diffraction (pXRD) can be used to determine the crystalline nature of the complexes. For example, pXRD analysis of a synthesized quinoline derivative ligand and its copper complexes indicated that they were polycrystalline systems with nanometer-scale average crystallite sizes. nih.gov The X-ray diffraction data for some rare earth metal complexes with a tetradentate Schiff base ligand suggested monoclinic and orthorhombic crystal systems. bohrium.com

Magnetic Properties and Molar Conductance

The magnetic properties of metal complexes provide information about the number of unpaired electrons and the spin state of the central metal ion, which in turn helps to deduce the geometry of the complex. Molar conductance measurements are used to determine the electrolytic or non-electrolytic nature of the complexes in solution.

Magnetic Properties: The magnetic moments of transition metal complexes with quinoline derivatives often correspond to the expected values for specific geometries. For example, Cu(II) complexes with a novel quinoline Schiff base were found to be paramagnetic, with a magnetic moment value consistent with an octahedral geometry. ckthakurcollege.net Similarly, the magnetic moments of Ni(II) and Co(II) complexes with the same ligand were also indicative of octahedral geometries. ckthakurcollege.net In contrast, some Ni(II) complexes with quinoline derivatives have been reported to be diamagnetic, which is characteristic of a square-planar geometry. researchgate.net The magnetic properties can also reveal the presence of magnetic exchange interactions between metal centers in polynuclear complexes. For instance, studies on dysprosium(III) complexes with 8-hydroxyquinoline (B1678124) showed the presence of ferromagnetic and weak antiferromagnetic exchange interactions. researchgate.net

Molar Conductance: Molar conductance values are used to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. Low molar conductance values for metal complexes of a quinoline Schiff base derivative in DMSO suggested their non-electrolytic nature, indicating that the anions are coordinated to the metal ion. nih.govacs.orgbohrium.com For example, the molar conductance values of 4.45 and 10.05 S cm² mol⁻¹ for two different copper(II) complexes confirmed their non-electrolyte nature. acs.org

Here is a data table summarizing the magnetic and molar conductance properties of some representative quinoline-based metal complexes:

| Metal Complex | Magnetic Moment (B.M.) | Molar Conductance (S cm² mol⁻¹) | Inferred Geometry/Nature | Reference |

| [Cu(L)(Cl)₂] | 1.75 | Low | Paramagnetic, Octahedral, Non-electrolytic | ckthakurcollege.net |

| [Ni(L)₂(Cl)₂] | 3.25 | Low | Paramagnetic, Octahedral, Non-electrolytic | ckthakurcollege.net |

| [Co(L)₂(Cl)₂] | 4.85 | Low | Paramagnetic, Octahedral, Non-electrolytic | ckthakurcollege.net |

| CuL | - | 4.45 | Non-electrolytic | acs.org |

| CuL₂ | - | 10.05 | Non-electrolytic | acs.org |

Theoretical Investigations of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the coordination chemistry of this compound. These theoretical studies provide deep insights into the stability, electronic structure, and preferred geometries of the metal complexes.

DFT Studies on Complex Stability and Electronic Structure

DFT calculations are widely used to optimize the geometries of metal complexes and to understand the nature of the metal-ligand bonding. These studies can predict bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. scispace.com For instance, DFT calculations have been used to verify the optimized structures of metal complexes with a Schiff base derived from 8-aminoquinoline. bendola.com

The analysis of frontier molecular orbitals (HOMO and LUMO) provides information about the electronic structure and reactivity of the complexes. The energy gap between the HOMO and LUMO is an indicator of the chemical stability of the molecule. uantwerpen.be A large HOMO-LUMO gap suggests high stability. uantwerpen.be DFT calculations on quinoline derivatives have been used to determine properties such as the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. nih.gov Furthermore, "broken symmetry" DFT calculations have been successfully employed to estimate the exchange integrals in polynuclear copper(II) complexes, showing good agreement with experimental results from magnetic susceptibility measurements. acs.org

Computational Prediction of Coordination Geometries

Computational methods can predict the most stable coordination geometry for a given metal-ligand system. This is particularly useful when experimental data is unavailable or difficult to obtain. The preference of a metal ion for a specific coordination geometry is influenced by factors such as its d-electron configuration and the nature of the ligand. nih.gov For example, Cu(II) (d⁹) often favors square planar or distorted octahedral geometries due to the Jahn-Teller effect, while Zn(II) (d¹⁰) has no electronic preference for a particular geometry and can be found in various coordination environments. nih.gov

Theoretical calculations can explore different possible coordination modes of this compound and determine the most energetically favorable arrangement. For instance, in a study of mixed-ligand salen/8-hydroxyquinoline metal complexes, DFT calculations were used to determine the lowest energy geometries, revealing an octahedral geometry for the complexes. nih.gov The development of transition state force fields (TSFFs) guided by quantum mechanics (Q2MM) allows for the rapid computational screening of ligands and the prediction of stereoselectivity in asymmetric catalysis, which could be applicable to reactions involving this compound complexes. acs.org

Derivatization and Functionalization Strategies for Quinoline 4,8 Diamine

Modification of Amine Functionalities

The presence of two primary amine groups at the C4 and C8 positions is a defining feature of Quinoline-4,8-diamine. These groups serve as primary sites for derivatization, allowing for the introduction of a wide array of substituents through various chemical reactions.

The amine groups of this compound can readily undergo N-acylation, N-alkylation, and N-arylation reactions to form amides, secondary/tertiary amines, and N-aryl derivatives, respectively.

Acylation is typically achieved by reacting the diamine with acylating agents such as acid chlorides or anhydrides. This reaction is fundamental in synthesizing amide derivatives. For instance, quinoline-based chiral derivatizing reagents have been synthesized by reacting quinoline (B57606) acyl chlorides with amino acids like L-proline. researchgate.net

Alkylation introduces alkyl groups onto the nitrogen atoms. Reductive electrophilic C–H alkylation of quinolines has been demonstrated using heterogeneous iridium catalysts, providing a pathway to various alkylated tetrahydroquinolines. nih.govrsc.org While this method focuses on the ring, direct N-alkylation of the amino groups is a standard transformation.

Arylation of the amine positions can be accomplished via transition-metal-catalyzed cross-coupling reactions. A notable synthetic route to N,N'-diaryl-quinoline-4,8-diamines involves the palladium-catalyzed amination of 4,8-dichloroquinoline. This method demonstrates the feasibility of introducing bulky aryl and alkyl-aryl groups at these positions. The reaction is typically performed using a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

| Reactant 1 | Reactant 2 (Amine) | Catalyst | Ligand | Base | Product | Yield | Ref |

| 4,8-dichloroquinoline | 1-Adamantyl(phenyl)methylamine | Pd(dba)₂ | DavePhos | t-BuONa | N,N'-bis[1-Adamantyl(phenyl)methyl]this compound | 45% | nih.gov |

This table showcases an example of a Buchwald-Hartwig amination reaction to synthesize a derivative of this compound.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. bepls.comnih.gov The amine groups of this compound can react with various aldehydes and ketones to form mono- or di-Schiff base derivatives. These reactions are often catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. nih.gov

The synthesis of Schiff bases derived from aminoquinolines is a well-established strategy. For example, 8-aminoquinoline (B160924) has been condensed with 2-hydroxy-5-nitrobenzaldehyde (B32719) to produce a Schiff base ligand capable of coordinating with various metal ions. bendola.com Similarly, quinolin-7-amine has been reacted with a range of aromatic aldehydes to create novel Schiff's bases. bepls.com These established methods are directly applicable to this compound for creating complex ligands. nih.gov

| Quinoline Amine Starting Material | Aldehyde/Ketone Reactant | Resulting Schiff Base Type | Ref |

| 2-(quinolin-8-yloxy)acetohydrazide | Salicylaldehyde, o-vaniline, etc. | Quinoline Hydrazine (B178648) Scaffold | scispace.com |

| Quinolin-7-amine | Various Aromatic Aldehydes | Quinoline Schiff's Base | bepls.com |

| 8-aminoquinoline | 2-hydroxy-5-nitrobenzaldehyde | Quinoline Schiff Base Ligand | bendola.com |

| 5-formyl-8-hydroxyquinoline | 4,4'-methylenedianiline | Bis-Schiff Base Ligand | noveltyjournals.com |

This table provides examples of Schiff bases synthesized from various quinoline precursors, illustrating the versatility of this reaction.

In multi-step syntheses, it is often necessary to selectively protect one or both amine groups of this compound to prevent unwanted side reactions. A protecting group masks the reactivity of a functional group and can be selectively removed later. epo.org

For amines, carbamates are the most common class of protecting groups. masterorganicchemistry.com They are readily installed, stable under many reaction conditions, and can be removed without affecting other functional groups like amides. masterorganicchemistry.com Common amine protecting groups include:

tert-butoxycarbonyl (Boc): Installed using Boc-anhydride, it is stable to bases but readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). iris-biotech.de

Benzyloxycarbonyl (Cbz): Installed using benzyl (B1604629) chloroformate, it is stable to acids and bases but can be removed by catalytic hydrogenation.

9-fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases, often a solution of piperidine (B6355638) in DMF. iris-biotech.de

Photoremovable protecting groups (PPGs) represent another advanced strategy. The (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) group, for instance, has been used to protect dialkylanilines and can be cleaved upon photoexcitation. nih.gov Such quinoline-based protecting groups could be adapted for controlled release mechanisms. acs.org Deprotection strategies are specific to the protecting group used, allowing for orthogonal protection where one group can be removed in the presence of another. iris-biotech.de

| Protecting Group | Abbreviation | Common Reagent for Installation | Key Deprotection Condition | Ref |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) | epo.orgiris-biotech.de |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) | epo.org |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | epo.orgiris-biotech.de |

This table summarizes common amine protecting groups and their standard deprotection methods.

Substitution and Ring-Modification Reactions on the Quinoline System

Beyond modifying the amine groups, the quinoline ring itself can be functionalized through substitution reactions or more profound transformations like dearomatization to generate novel molecular architectures.

The reactivity of the quinoline ring towards substitution is influenced by the nitrogen heteroatom and the two activating amino groups.